molecular formula C12H18N2 B3164416 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline CAS No. 892593-43-0

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline

Cat. No.: B3164416
CAS No.: 892593-43-0
M. Wt: 190.28 g/mol
InChI Key: CILDMWRQFVOAIK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the para position of the aniline ring, with a prop-2-en-1-yl group linked through an amino-methyl bridge. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with prop-2-en-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}amine.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Lacks the prop-2-en-1-yl group and has different reactivity and applications.

    4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of the amino-methyl bridge.

    N,N-Dimethyl-4-aminobenzylamine: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h4-8,13H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILDMWRQFVOAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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